Product packaging for (4-Ethylbenzyl)magnesium chloride(Cat. No.:)

(4-Ethylbenzyl)magnesium chloride

Cat. No.: B8744193
M. Wt: 178.94 g/mol
InChI Key: ZNMOTLMCBDFIJQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylbenzyl)magnesium chloride is an organomagnesium compound belonging to the important class of Grignard reagents. These reagents are characterized by their polar carbon-magnesium bond, which makes the carbon atom highly nucleophilic. As a result, this compound is primarily used in research and development for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. It reacts as a carbon nucleophile with a wide range of electrophiles, including carbonyl compounds like aldehydes and ketones, to produce secondary and tertiary alcohols, respectively. Its structure, featuring an ethyl-substituted benzyl group, makes it a valuable building block for introducing specific aromatic motifs into target molecules, which is crucial in the exploration of novel compounds for material science and pharmaceutical applications. Grignard reagents like this one are typically supplied in a solution of tetrahydrofuran or diethyl ether and require handling under inert conditions, such as under a nitrogen or argon atmosphere, to prevent deactivation by moisture and oxygen. This product is intended for research use only and is not classified or sold for personal, in-vivo, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClMg B8744193 (4-Ethylbenzyl)magnesium chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClMg

Molecular Weight

178.94 g/mol

IUPAC Name

magnesium;1-ethyl-4-methanidylbenzene;chloride

InChI

InChI=1S/C9H11.ClH.Mg/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1

InChI Key

ZNMOTLMCBDFIJQ-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]

Origin of Product

United States

Fundamental Reactivity and Mechanistic Investigations of 4 Ethylbenzyl Magnesium Chloride and Benzyl Grignard Reagents

Nature of the Carbon-Magnesium Bond and its Reactivity

The nucleophilic nature of the benzylic carbon in (4-Ethylbenzyl)magnesium chloride is the source of its utility in organic synthesis, particularly for the formation of new carbon-carbon bonds. wikipedia.org This reactivity allows it to participate in a variety of reactions, most notably nucleophilic additions to carbonyl compounds. fiveable.me For instance, it will react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. organic-chemistry.orgpressbooks.pub The general reactivity trend for Grignard reagents places benzyl (B1604629) derivatives like this compound as more reactive than primary alkyl Grignards, which are in turn more reactive than secondary and tertiary alkyl Grignards. reddit.com This heightened reactivity of benzyl Grignards can be attributed to the stability of the benzylic carbanion.

Schlenk Equilibrium and Solution Speciation of Grignard Reagents

In ethereal solutions, such as diethyl ether or tetrahydrofuran (B95107) (THF), this compound does not exist as a single, simple monomeric species. Instead, it is part of a complex and dynamic equilibrium known as the Schlenk equilibrium. wikipedia.orgresearchgate.net This equilibrium involves the disproportionation of two molecules of the Grignard reagent (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium dihalide (MgX₂). wikipedia.orgsci-hub.ru

2 (4-Ethylbenzyl)MgCl ⇌ (4-Ethylbenzyl)₂Mg + MgCl₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. wikipedia.orgsci-hub.ru In the presence of mono-ethereal solvents, the equilibrium generally favors the organomagnesium halide (RMgX). wikipedia.org However, the addition of a chelating solvent like 1,4-dioxane (B91453) can drive the equilibrium to the right by precipitating the insoluble magnesium dihalide-dioxane complex, yielding a solution of the diorganomagnesium compound. wikipedia.orgwikipedia.org

The various species present in the Schlenk equilibrium can also form dimers and higher oligomers, further complicating the solution structure. wikipedia.orgresearchgate.net For example, alkylmagnesium chlorides are known to exist as dimers in diethyl ether. wikipedia.org The solvent plays a critical role in stabilizing the magnesium center by coordination. wikipedia.orgwikipedia.org Typically, the magnesium atom in a Grignard reagent coordinates with two ether molecules, resulting in a tetrahedral geometry. wikipedia.org The greater coordinating ability (donicity) of THF compared to diethyl ether can influence the solution composition; for instance, alkyl- and arylmagnesium chlorides are monomeric in THF but dimeric in diethyl ether. sci-hub.ru

The different species in the Schlenk equilibrium can exhibit different reactivities. fiveable.me Therefore, understanding the factors that influence this equilibrium is essential for controlling the outcome of reactions involving this compound.

Mechanistic Pathways of Grignard Formation and Reaction

The most common mechanistic pathway for the reaction of this compound with carbonyl compounds is a polar, nucleophilic addition. organic-chemistry.orgbyjus.com In this mechanism, the nucleophilic benzylic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgpressbooks.pub This process is often facilitated by the Lewis acidic magnesium center of the Grignard reagent, which coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org

The addition reaction is thought to proceed through a cyclic, six-membered ring transition state. byjus.comwikipedia.org This concerted step involves the transfer of the 4-ethylbenzyl group to the carbonyl carbon and the formation of a magnesium alkoxide intermediate. pressbooks.pubbyjus.com Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. pressbooks.pub This nucleophilic addition is a powerful tool for carbon-carbon bond formation. wikipedia.org

While the polar nucleophilic addition mechanism accounts for a significant portion of Grignard reactions, an alternative pathway involving radical intermediates and single electron transfer (SET) has also been identified. organic-chemistry.orgwikipedia.org The likelihood of a SET mechanism is dependent on the substrate. wikipedia.org For instance, sterically hindered ketones are more likely to react via a SET pathway. organic-chemistry.org

In a SET mechanism, an electron is transferred from the Grignard reagent to the substrate, such as a ketone, to form a radical anion and a radical cation. rsc.org For aromatic ketones, this can lead to the formation of a ketyl radical intermediate. wikipedia.org The existence of radical intermediates is supported by the observation of side products resulting from radical coupling. wikipedia.org The competition between the polar and SET pathways can be influenced by the reduction potential of the carbonyl compound. wikipedia.org

For benzyl Grignard reagents, the potential for radical pathways exists. The formation of the Grignard reagent itself is also considered to have radical character. researchgate.net

The formation of Grignard reagents is traditionally depicted as a reaction between an organic halide and the surface of magnesium metal. wikipedia.org However, research suggests that the process may be more complex, involving magnesium clusters (Mg_n) rather than just individual magnesium atoms. worldscientific.comresearchgate.net

Quantum-chemical studies have indicated that magnesium clusters may be more reactive towards alkyl halides than single magnesium atoms. researchgate.net The reaction of an alkyl halide with a magnesium cluster is proposed to proceed through a multi-center transition state. researchgate.net The size of the magnesium cluster can influence whether the reaction proceeds through a radical or a molecular channel, with the activation energy for Grignard reagent formation correlating with the energy required to detach a magnesium atom from the cluster. worldscientific.com These findings suggest that the surface of the magnesium metal used in the synthesis of this compound is not a uniform, passive participant but rather a dynamic environment of magnesium clusters with varying reactivity.

The transition state of a Grignard reaction is a fleeting, high-energy arrangement of atoms that dictates the reaction's kinetics and stereochemical outcome. For the polar nucleophilic addition of a Grignard reagent to a carbonyl group, a six-membered ring transition state is widely proposed. byjus.comwikipedia.org In this model, the magnesium atom coordinates to the carbonyl oxygen, while the organic group of the Grignard reagent is delivered to the carbonyl carbon.

Computational studies, including density functional theory (DFT) calculations, have been employed to model the transition states of Grignard reactions. publish.csiro.auacs.org These studies have investigated the stability of intramolecular chelation involving the magnesium atom, the carbonyl oxygen, and other coordinating atoms in the substrate. publish.csiro.au For sterically demanding systems, computational analysis can help to elucidate the most probable mechanistic pathway and transition state structure. publish.csiro.au

The transition state is influenced by the solvent, with coordinated solvent molecules playing a crucial role in stabilizing the magnesium center and influencing the reaction's activation energy. acs.org The dynamic exchange of solvent molecules in the coordination sphere of the magnesium is a key factor in the progression of the reaction. acs.org

Influence of Halide Identity on Reactivity and Selectivity

The identity of the halide (chloride, bromide, or iodide) in a benzyl Grignard reagent, including this compound, plays a significant role in influencing both the reagent's reactivity and the selectivity of its subsequent reactions. This influence manifests in several key areas, including the propensity for side reactions like Wurtz coupling and the stereochemical outcome of additions to carbonyl compounds.

Research has shown that the nature of the halide affects the chemoselectivity of Grignard reactions. For instance, in the reaction of benzyl Grignard reagents with 2-butanone, the choice of the starting benzyl halide (and thus the halide in the Grignard reagent) impacts the ratio of the desired alcohol product to the undesired Wurtz coupling byproduct (1,2-diphenylethane or its derivatives). rsc.orgrsc.org Generally, benzylmagnesium chloride is less prone to Wurtz coupling compared to benzylmagnesium bromide. rsc.orgrsc.orgchemicalforums.com This is attributed to the lower reactivity of the chloride reagent in the coupling side reaction. chemicalforums.com

The solvent system also interacts with the halide to influence selectivity. Studies comparing different ethereal solvents have demonstrated that 2-methyltetrahydrofuran (B130290) (2-MeTHF) can suppress the formation of the Wurtz coupling byproduct, particularly with the more reactive benzylmagnesium bromide. rsc.orgrsc.org In contrast, tetrahydrofuran (THF) can lead to a higher proportion of the coupling product. rsc.orgrsc.org

The halide identity can also exert a remarkable effect on the diastereoselectivity of Grignard additions. In reactions with β-hydroxy ketones, changing the halide from chloride or bromide to iodide in alkylmagnesium reagents has been shown to dramatically increase the diastereoselectivity for the formation of 1,3-syn diols. nih.gov This is rationalized by the tuning of the electronic properties of an intermediate magnesium chelate, which in turn directs the approach of a second equivalent of the Grignard reagent. nih.gov While this specific study focused on alkyl Grignard reagents, it highlights the potential for halide effects to control stereochemistry in related systems.

The following table summarizes the influence of the halide and solvent on the outcome of the reaction between benzyl Grignard reagents and 2-butanone, illustrating the impact on product distribution.

Table 1: Influence of Halide and Solvent on the Reaction of Benzyl Grignard Reagents with 2-Butanone

Benzyl Halide Precursor Solvent Ratio of Grignard Addition Product to Wurtz Coupling Byproduct Reference
Benzyl bromide Diethyl ether (Et2O) 80 : 20 rsc.org
Benzyl bromide Tetrahydrofuran (THF) 30 : 70 rsc.org
Benzyl bromide 2-Methyltetrahydrofuran (2-MeTHF) 80 : 20 rsc.org
Benzyl chloride Diethyl ether (Et2O) 90 : 10 rsc.org
Benzyl chloride Tetrahydrofuran (THF) 30 : 70 rsc.org

Rearrangement Phenomena in Benzyl Grignard Chemistry (e.g., Benzyl to o-Tolyl Rearrangement)

A distinctive feature of the reactivity of benzyl Grignard reagents, including this compound, is their propensity to undergo rearrangement reactions, most notably the benzyl to o-tolyl rearrangement. beilstein-journals.orgnih.gov This phenomenon, where the benzyl group isomerizes to an o-tolyl group during the reaction with an electrophile, has been a subject of investigation for many years. mdma.chacs.org

The extent of this rearrangement is highly dependent on the reaction conditions, the nature of the electrophile, and the halide identity of the Grignard reagent. beilstein-journals.orgnih.gov A significant study on the reaction of benzylmagnesium halides with 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside demonstrated this dependence clearly. beilstein-journals.orgnih.govresearchgate.net It was observed that benzylmagnesium chloride predominantly yielded the rearranged o-tolyl carbinol product. beilstein-journals.orgnih.gov In contrast, benzylmagnesium bromide favored the formation of the o-tolyl derivative only when used in excess or at elevated temperatures. beilstein-journals.orgnih.gov

The proposed mechanism for this rearrangement involves a pre-complexation of the Grignard reagent with the carbonyl oxygen of the electrophile, followed by an intramolecular electrophilic attack of the carbonyl carbon onto the ortho-position of the benzene (B151609) ring, leading to a transient cyclohexadienyl intermediate. Subsequent rearomatization and protonolysis during workup afford the o-tolyl product. beilstein-journals.orgnih.gov

The table below presents data from the reaction of benzylmagnesium chloride and bromide with a carbohydrate aldehyde, illustrating the influence of the halide and reaction conditions on the product distribution.

Table 2: Product Distribution in the Reaction of Benzylmagnesium Halides with a Carbohydrate Aldehyde

Grignard Reagent Molar Equivalents of Grignard Reagent Temperature Approximate Ratio of Rearranged (o-Tolyl) to Normal (Benzyl) Product Reference
Benzylmagnesium chloride 1.2 0 °C to room temp. 3 : 1 beilstein-journals.org
Benzylmagnesium bromide 1.3 Room temp. Normal product predominates nih.gov

This rearrangement is not universal and is highly sensitive to the structure of the electrophile. mdma.ch For example, reactions with simple ketones like acetone (B3395972) often yield only the normal addition product. mdma.ch However, with certain aldehydes and other electrophiles, the rearrangement can be a significant, and sometimes primary, reaction pathway. mdma.ch

Advanced Synthetic Applications of 4 Ethylbenzyl Magnesium Chloride and Benzyl Grignard Reagents

Carbon-Carbon Bond Formation (General Principles)

The fundamental principle underlying the synthetic utility of Grignard reagents, such as (4-Ethylbenzyl)magnesium chloride, is the inherent polarity of the carbon-magnesium bond. libretexts.org Due to the higher electronegativity of carbon compared to magnesium, the carbon atom attached to the magnesium atom acts as a nucleophile, bearing a partial negative charge. libretexts.orglibretexts.org This nucleophilic carbon is the key to the formation of new carbon-carbon bonds when it attacks an electrophilic carbon center. masterorganicchemistry.commasterorganicchemistry.com

The reaction is typically conducted under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the protonation of the Grignard reagent and failure of the desired reaction. wikipedia.orgchemistrysteps.com The formation of the Grignard reagent itself involves the reaction of an organic halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the organomagnesium species. libretexts.orgpressbooks.pub

The mechanism of carbon-carbon bond formation via a Grignard reaction is generally considered a nucleophilic addition. organic-chemistry.org However, for sterically hindered substrates, a single electron transfer (SET) mechanism may be operative. organic-chemistry.org Computational studies suggest that the operative mechanism, whether polar or radical, is dependent on the substrate. wikipedia.org

Reactions with Carbonyl Compounds

The reaction of Grignard reagents with carbonyl compounds is a classic and versatile method for the synthesis of alcohols. chemistrysteps.compressbooks.pub The electrophilic carbon of the carbonyl group is a prime target for the nucleophilic attack by the carbanion of the Grignard reagent. libretexts.orgchemistrysteps.com

The addition of this compound or other benzyl (B1604629) Grignard reagents to aldehydes and ketones is a direct route to secondary and tertiary alcohols, respectively. organic-chemistry.orgpressbooks.pub The reaction with formaldehyde (B43269) specifically yields primary alcohols. organic-chemistry.orgpressbooks.pub The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, which breaks the carbon-oxygen pi bond and forms a new carbon-carbon sigma bond. pressbooks.pub This results in the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. chemistrysteps.compressbooks.pub

The reaction proceeds through a six-membered ring transition state, and for reactions with prochiral aldehydes or ketones, stereochemical prediction models like the Felkin-Anh model can often determine the resulting stereoisomer. wikipedia.org The use of certain additives, such as cerium chloride, can sometimes improve the yield and selectivity of these addition reactions. beilstein-journals.orgnih.gov

Table 1: Synthesis of Alcohols from Aldehydes and Ketones

Grignard Reagent Carbonyl Compound Product Type
This compound Formaldehyde Primary Alcohol
This compound Aldehyde (e.g., Acetaldehyde) Secondary Alcohol
This compound Ketone (e.g., Acetone) Tertiary Alcohol

The reaction of Grignard reagents with esters and lactones is a common method for the synthesis of tertiary alcohols. masterorganicchemistry.comchemistryscore.com A key feature of this reaction is that two equivalents of the Grignard reagent add to the ester. chemistryscore.comchemistrysteps.com The first equivalent adds to the carbonyl group to form a tetrahedral intermediate. chemistryscore.com This intermediate is unstable and collapses, expelling the alkoxy group to form a ketone. chemistrysteps.comchemistryscore.com The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. chemistryscore.comchemistrysteps.comyoutube.com

Because the intermediate ketone is highly reactive towards the Grignard reagent, it is generally not possible to isolate the ketone. chemistryscore.comstackexchange.com If only one equivalent of the Grignard reagent is used, a mixture of the starting ester, the intermediate ketone, and the tertiary alcohol will be obtained. chemistrysteps.comstackexchange.com However, with certain substrates like phthalides, the primary addition product may exist in a ring-chain tautomerism that can prevent the second addition. researchgate.net

Grignard reagents, including this compound, can add to the electrophilic carbon of a nitrile. masterorganicchemistry.comlibretexts.org This reaction provides a valuable route for the synthesis of ketones. masterorganicchemistry.comechemi.com The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, forming an imine anion after the initial addition. libretexts.org Subsequent hydrolysis of this intermediate imine, typically with aqueous acid, yields the corresponding ketone. masterorganicchemistry.comlibretexts.org

Unlike the reaction with esters, the addition of a Grignard reagent to a nitrile stops after a single addition, as the intermediate imine anion is less reactive towards further nucleophilic attack. masterorganicchemistry.com The reaction yields can be influenced by the solvent, with some studies showing improved yields when the reaction is carried out in benzene (B151609) with a catalytic amount of ether compared to ether alone.

Table 2: Synthesis of Ketones from Nitriles

Grignard Reagent Nitrile Intermediate Final Product
This compound Acetonitrile Imine Ketone
Benzylmagnesium chloride Benzonitrile Imine Ketone

When a Grignard reagent reacts with an α,β-unsaturated carbonyl compound, there is a possibility of two modes of addition: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. libretexts.orglibretexts.org The regioselectivity of this reaction is influenced by several factors, but primarily by the nature of the nucleophile. libretexts.orglibretexts.org

Strongly basic nucleophiles, such as Grignard reagents, typically favor 1,2-addition because it is a kinetically controlled and irreversible process. libretexts.orglibretexts.org The 1,2-addition to the carbonyl group is generally faster than the 1,4-addition. libretexts.orglibretexts.org However, some studies have shown that with certain α,β-γ,δ-unsaturated ketones and thiol esters, alkyl Grignard reagents can exhibit high 1,4-regioselectivity. organic-chemistry.orgacs.org In some cases, steric hindrance at the carbonyl group can also favor 1,4-addition. stackexchange.com

As discussed in the context of ester additions, the reaction of a Grignard reagent with an ester typically results in a double addition, yielding a tertiary alcohol. chemistryscore.comchemistrysteps.com However, achieving selective mono-addition to an ester to form a ketone is a significant synthetic challenge. One of the primary methods to control the reaction and favor the mono-addition product is to perform the reaction at very low temperatures, such as -78 °C. mit.edu At these cryogenic temperatures, the rate of the second addition is significantly reduced, allowing for the isolation of the ketone intermediate. mit.edu

Studies on the addition of Grignard reagents to phthalides have shown that at -40 °C, the formation of the di-addition product can be suppressed. mit.edu This control is attributed to the slowing of the intramolecular rearrangement of the initial adduct. mit.edu Another approach to achieve mono-addition involves the use of Weinreb amides, which are less reactive towards a second addition.

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for constructing carbon-carbon bonds, and benzyl Grignard reagents are effective nucleophiles in these transformations. wikipedia.org These reactions typically involve a transition metal catalyst, most commonly based on nickel or palladium, to facilitate the coupling of the Grignard reagent with an organic halide or other electrophilic partner. wikipedia.orgnih.gov

The general mechanism for transition metal-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

Oxidative Addition: The low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-halogen bond of the organic halide, forming an organometal-halide intermediate. wikipedia.org

Transmetalation: The organic group from the Grignard reagent is transferred to the metal center, displacing the halide and forming a diorganometal complex. youtube.com

Reductive Elimination: The two organic groups on the metal center are coupled together, forming the desired product and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Iron-Catalyzed Systems: Iron catalysts, being more economical and environmentally benign, have emerged as viable alternatives to palladium and nickel. nih.govnih.gov Iron-catalyzed cross-coupling reactions often proceed through a mechanism that can involve the formation of an anionic iron complex. nih.govrsc.org These systems have been successfully employed for the coupling of alkyl Grignard reagents with aryl chlorides and have shown good functional group tolerance. nih.govnih.gov For instance, iron(III) acetylacetonate (B107027) (Fe(acac)₃) has been used as a precatalyst in the coupling of α-allenyl esters with benzylmagnesium chloride to synthesize 1,3-dienes. acs.org

Nickel-Catalyzed Systems: Nickel catalysts are particularly effective for cross-coupling reactions involving Grignard reagents. wikipedia.org Different nickel precatalysts and ligands can be chosen to optimize the reaction for specific classes of Grignard reagents and electrophiles. acs.orgorganic-chemistry.org For example, NiCl₂(dppe) is often the catalyst of choice for Kumada cross-coupling reactions of benzylic sulfonamides with aryl Grignard reagents. nih.gov The choice of ligand is crucial for achieving high yields and selectivity, as it can influence the rates of the elementary steps in the catalytic cycle and suppress side reactions like β-hydride elimination. nih.govnih.gov

Interactive Table: Catalytic Systems for Benzyl Grignard Cross-Coupling
Catalyst System Grignard Reagent Electrophile Key Features
Fe(acac)₃ Benzylmagnesium chloride α-Allenyl acetates Forms 1,3-dienes efficiently. acs.org
Ni(dppe)Cl₂ Aryl Grignard reagents Benzylic sulfonamides Optimal for this specific Kumada coupling. nih.gov
Ni/ICy Alkyl Grignard reagents (including benzyl) Methoxyarenes Cleavage of the C(aryl)-OMe bond. organic-chemistry.orgacs.org
NiCl₂(PCy₃)₂ Aryl/Alkyl Grignard reagents Benzyl alcohols Direct cross-coupling via C-O bond activation. thieme-connect.com

Benzyl Grignard reagents are versatile nucleophiles that can participate in several named cross-coupling reactions, enabling the formation of diverse molecular architectures.

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions developed, involving the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Benzyl Grignard reagents can be effectively coupled with aryl and vinyl halides. wikipedia.org The reaction's utility is somewhat limited by the high reactivity of the Grignard reagent, which can be incompatible with certain functional groups. wikipedia.org However, it remains a valuable method, especially for the synthesis of biaryls and styrenes. organic-chemistry.org

Suzuki Coupling: While the classic Suzuki reaction involves an organoboron reagent and an organic halide, variations utilizing Grignard reagents exist. acs.org In these cases, the Grignard reagent can be used to generate the organoboron species in situ through transmetalation, or in some nickel-catalyzed systems, may participate more directly. youtube.com Nickel-catalyzed Suzuki couplings of benzylic carbamates and pivalates with aryl boronic esters have been developed, where the choice of ligand can even dictate the stereochemical outcome (retention or inversion). nih.gov

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the nucleophile. wikipedia.orgorganic-chemistry.org Benzyl Grignard reagents like this compound can be readily converted to the corresponding organozinc reagents by transmetalation with a zinc salt, such as ZnCl₂. youtube.comchem-station.com These organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts, expanding the scope of the cross-coupling reaction. wikipedia.orgchem-station.com Nickel and palladium catalysts are commonly used, and this method is highly effective for creating C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. nih.govwikipedia.org

Interactive Table: Comparison of Coupling Reactions with Benzyl Grignards
Coupling Type Typical Nucleophile Typical Electrophile Key Characteristics
Kumada Benzyl Grignard Reagent Aryl/Vinyl Halides High reactivity, sensitive to some functional groups. wikipedia.org
Suzuki Organoboron (can be formed from Grignard) Aryl/Vinyl Halides Good functional group tolerance. acs.org
Negishi Organozinc (from Grignard + Zn salt) Aryl/Vinyl/Alkyl Halides High functional group tolerance, versatile. wikipedia.orgchem-station.com

The development of stereoselective cross-coupling reactions using benzyl Grignard reagents has opened avenues for the synthesis of enantioenriched molecules.

Stereospecific Reactions: In these reactions, the stereochemistry of the starting material directly dictates the stereochemistry of the product. Nickel-catalyzed cross-coupling reactions of enantioenriched benzylic ethers, esters, and carbamates with Grignard reagents often proceed with high stereochemical fidelity, typically through an inversion of configuration at the benzylic center. acs.orgnih.gov This is consistent with a mechanism involving an Sₙ2-type oxidative addition of the nickel catalyst to the benzylic electrophile. nih.gov

Stereoconvergent Reactions: These reactions produce a single stereoisomer of the product from a racemic or diastereomeric mixture of starting materials. This is often achieved by using a chiral catalyst that controls the stereochemical outcome of the reaction, regardless of the starting material's configuration. While less common for direct Grignard couplings, related Negishi couplings have been developed for the enantioconvergent coupling of racemic secondary alkylzinc reagents with aryl halides.

Recent advancements have shown that the choice of ligand in nickel-catalyzed Suzuki couplings of benzylic electrophiles can switch the stereochemical outcome from inversion to retention, providing a powerful tool for controlling stereochemistry. acs.org

A significant recent development in cross-coupling is the ability to couple two different electrophiles, a process known as cross-electrophile coupling (XEC). acs.org These reactions typically use a stoichiometric reductant, but some systems can proceed without one. acs.orgnih.gov

In the context of benzyl-type reagents, intramolecular XEC reactions have been developed where a benzylic electrophile (like an ether or pivalate) is tethered to another electrophile (such as an aryl bromide). nih.govacs.org In the presence of a nickel catalyst and a Grignard reagent (which can act as a reductant), these reactions can form cyclic structures like indanes and tetralins. nih.gov This approach avoids the need to pre-form a sensitive organometallic reagent from one of the electrophiles. acs.org More recently, an iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides has been reported, which notably proceeds without an external reductant. acs.orgnih.gov

Formation of Carbon-Heteroatom Bonds (e.g., Transmetalation to other Organometallics)

While the primary use of benzyl Grignard reagents is for carbon-carbon bond formation, they are also precursors for other organometallic reagents through a process called transmetalation. youtube.comacs.org This involves the transfer of the benzyl group from magnesium to another metal.

This is a key step in preparing the organozinc reagents used in Negishi couplings and the organoboron reagents for Suzuki couplings. youtube.com The benzyl group from a Grignard reagent can be transferred to various metal salts to generate new organometallic species with different reactivity and selectivity profiles. For example, reaction with zinc chloride (ZnCl₂) yields a benzylzinc reagent, which is less reactive and more functional-group-tolerant than the parent Grignard reagent. chem-station.com Similarly, reaction with trimethyl borate (B1201080) (B(OMe)₃) can lead to the formation of benzylboronates. youtube.comwisc.edu

Theoretical and Computational Studies of Grignard Reagent Chemistry Relevant to 4 Ethylbenzyl Magnesium Chloride

Application of Quantum-Chemical Calculations and Ab Initio Molecular Dynamics

Quantum-chemical calculations and ab initio molecular dynamics (AIMD) have become indispensable in elucidating the complex solution-phase behavior and reaction pathways of Grignard reagents. These methods allow for the explicit consideration of solvent molecules and the dynamic nature of the Schlenk equilibrium, which governs the distribution of various organomagnesium species in solution.

Studies on simple alkylmagnesium chlorides, such as methylmagnesium chloride (CH₃MgCl), have demonstrated that multiple species, including the parent Grignard reagent (RMgX), the dialkylmagnesium compound (R₂Mg), and magnesium dihalide (MgX₂), all exist in equilibrium and can act as competent nucleophiles. acs.org Quantum-chemical calculations have shown that the activation energies for the nucleophilic addition of these different species to a carbonyl group can be quite similar. acs.org For instance, in the reaction with formaldehyde (B43269), the various magnesium species present in a solution of benzylmagnesium chloride in tetrahydrofuran (B95107) (THF) can all potentially react. sciencemadness.org

Density Functional Theory (DFT) for Mechanistic Elucidation and Selectivity Prediction

Density Functional Theory (DFT) has proven to be a particularly valuable computational method for investigating the mechanisms of Grignard reagent formation and their subsequent reactions. DFT calculations can provide detailed information about the structures of reactants, transition states, and products, as well as the energetics of different reaction pathways.

One area where DFT has been successfully applied is in understanding the diastereoselectivity of Grignard reactions. For example, in the addition of Grignard reagents to β-hydroxy ketones, DFT calculations have shown that the choice of the halide in the Grignard reagent can significantly influence the Lewis acidity of an intermediate magnesium chelate, thereby directing the stereochemical outcome of the reaction. nih.gov This "halide effect" demonstrates the subtle electronic factors that can be uncovered through computational studies. nih.gov

DFT has also been used to investigate the mechanism of Grignard reagent formation itself. Studies have explored the interaction of organic halides with magnesium surfaces and clusters, revealing the possibility of both radical and non-radical pathways. researchgate.netresearchgate.net For aromatic halides like phenyl chloride, which bears resemblance to benzyl (B1604629) chloride derivatives, DFT calculations suggest that radical channels are generally preferred, although non-radical pathways can become competitive depending on the size and structure of the magnesium cluster involved. researchgate.net

In the context of the reaction of benzylmagnesium chloride with carbonyl compounds, DFT could be employed to model the transition states for both the normal addition product and any rearranged "abnormal" products. Such calculations would help to rationalize the observed product distributions under different reaction conditions. sciencemadness.org

Modeling of Magnesium Surface and Cluster Interactions in Reagent Formation

The formation of a Grignard reagent is a heterogeneous process that occurs on the surface of magnesium metal. Computational modeling of the interactions between the organic halide and the magnesium surface or magnesium clusters is crucial for understanding the initial steps of this reaction.

Systematic quantum chemistry calculations have been performed to study the interaction of various organic halides with magnesium clusters of different sizes (e.g., Mg₄, Mg₁₀). researchgate.net These studies classify the reaction channels as either radical or non-radical based on the nature of the reaction products. researchgate.net The calculations indicate that for many organic halides, radical pathways are energetically favored. researchgate.net

The geometry of the interaction is also critical. For instance, different transition states are found depending on whether the organic halide interacts with a flat face, an edge, or a corner of the magnesium cluster. researchgate.net The size of the magnesium cluster has also been shown to influence the reaction pathway, with larger clusters sometimes favoring different mechanisms than smaller ones. researchgate.net

While specific models for the interaction of 4-ethylbenzyl chloride with a magnesium surface are not prevalent, the general principles derived from studies with other organic halides, including phenyl chloride, are applicable. researchgate.net These models suggest a complex interplay between the nature of the organic group, the halogen, and the topology of the magnesium surface in determining the efficiency and mechanism of Grignard reagent formation.

Computational Insights into Bond Dissociation Energies and Reaction Energetics

The key bond in a Grignard reagent is the carbon-magnesium bond. The strength of this bond influences the reagent's nucleophilicity and basicity. While experimental determination of BDEs can be challenging, computational methods can provide reliable estimates. For a series of alkylmagnesium bromides, it has been shown that the C-Mg bond strength decreases with increasing substitution on the carbon atom. rsc.org

In the context of (4-Ethylbenzyl)magnesium chloride, the relevant BDE would be for the benzyl-magnesium bond. While specific computational data for this exact molecule is scarce, we can draw analogies from related systems. For example, the bond dissociation energy of the C-Mg bond will be a critical parameter in any computational study of its reactions.

Computational studies can also provide the reaction enthalpies for various steps in a reaction sequence. For example, in the reaction of benzylmagnesium chloride with formaldehyde, computational chemistry could be used to determine the relative energies of the intermediates and transition states leading to the different observed products, thereby providing a quantitative basis for understanding the reaction mechanism. sciencemadness.org

Below is a table summarizing computed bond dissociation energies for the C-H bond in a related molecule, toluene, which provides context for the types of bonds present in the ethylbenzyl group.

BondMoleculeComputed Bond Dissociation Energy (kcal/mol)
C₆H₅CH₂–HToluene89.8
C₆H₅–HBenzene (B151609)110.9
CH₃–HMethane104.9

This data is provided for illustrative purposes and is based on established literature values for related compounds.

Challenges and Future Directions in Benzyl Grignard Chemistry

Continuous Process Development and Scale-Up

The industrial-scale synthesis of Grignard reagents like (4-Ethylbenzyl)magnesium chloride faces challenges, primarily due to the highly exothermic nature of their formation. wikipedia.org Traditional batch or semi-batch processes can be difficult to control, posing safety risks and often leading to reduced selectivity. rsc.orggoogle.com

A significant trend to address these issues is the adoption of continuous flow chemistry. chemrxiv.org Continuous processes, often utilizing packed-bed reactors with magnesium turnings, offer superior heat and mass transfer, which allows for better temperature control and minimizes the risk of thermal runaway. rsc.orgchemrxiv.org This improved control directly translates to enhanced selectivity by reducing the formation of byproducts. chemrxiv.org Studies have demonstrated that shifting from semi-batch to continuous production can significantly improve Grignard reagent selectivity and decrease unwanted side reactions like Wurtz coupling. chemrxiv.org Furthermore, the development of methods to mitigate the often-problematic initiation phase, such as adding a small amount of pre-formed Grignard reagent in large-scale batches, can prevent dangerous, sudden heat release and improve process safety. google.com

Strategies for Mitigating Side Reactions and Enhancing Selectivity (e.g., Wurtz Coupling)

A primary challenge in the synthesis and use of benzyl (B1604629) Grignard reagents is the prevalence of side reactions, with the most common being Wurtz-type homocoupling. rsc.org This reaction, where the Grignard reagent reacts with the starting benzyl halide, reduces the yield of the desired product and complicates purification. rsc.orgrsc.org The reactivity of the halide plays a crucial role, with benzyl bromides being particularly susceptible to this side reaction. rsc.orgreddit.comchemicalforums.com

Several strategies are employed to enhance selectivity and suppress these unwanted pathways:

Solvent Choice: The reaction solvent has a profound impact on selectivity. While traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are common, studies have shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a renewable solvent, can significantly suppress the formation of the Wurtz coupling byproduct in benzyl Grignard reactions. rsc.orgrsc.org In one study comparing solvents for the reaction of benzyl chloride with 2-butanone, the use of 2-MeTHF resulted in a 90:10 ratio of the desired alcohol product to the Wurtz byproduct, compared to a 30:70 ratio in THF. rsc.org

Halide Selection: Using benzyl chlorides instead of the more reactive benzyl bromides can significantly improve the product-to-byproduct ratio. rsc.orgchemicalforums.com

Process Conditions: Maintaining low reaction temperatures and low halide concentrations can reduce the rate of Wurtz coupling. rsc.org Continuous flow processes are particularly effective in maintaining these optimal conditions. chemrxiv.orgrsc.org

Reagent Purity: The purity of the magnesium and the absence of moisture are critical, as impurities and protic sources can inhibit the reaction or consume the reagent. alfa-chemistry.comsciencemadness.org

Table 1: Effect of Solvent and Halide on the Selectivity of a Benzyl Grignard Reaction Reaction of in situ generated benzyl Grignard reagent with 2-butanone. Data sourced from Green Chemistry, 2013, 15, 1880-1888. rsc.org

Benzyl HalideSolventActivatorProduct : Wurtz Byproduct Ratio
Benzyl BromideDiethyl Ether (Et₂O)I₂80 : 20
Benzyl BromideTetrahydrofuran (THF)I₂30 : 70
Benzyl Bromide2-Methyl-THFI₂80 : 20
Benzyl ChlorideDiethyl Ether (Et₂O)I₂90 : 10
Benzyl ChlorideTetrahydrofuran (THF)I₂30 : 70
Benzyl Chloride2-Methyl-THFI₂90 : 10

Development of Novel Catalyst Systems for Broader Synthetic Scope

To expand the utility and overcome the limitations of traditional Grignard synthesis, researchers are developing novel catalytic systems. A promising area involves the use of transition-metal catalysts (e.g., nickel, iron, cobalt) to generate benzyl Grignard reagents from alternative precursors like benzyl alcohols. acs.org This approach bypasses the need for benzyl halides and offers a more direct synthetic route.

Further Elucidation of Complex Reaction Mechanisms for Rational Design

Despite being used for over a century, the mechanism of the Grignard reaction is not fully understood, which hinders the rational design of improved reaction variants. acs.org The complexity arises from the fact that Grignard reagents exist in solution not as simple "RMgX" monomers, but as a complex mixture of aggregating species in equilibrium, governed by the Schlenk equilibrium. acs.orgwikipedia.org

2 RMgX ⇌ MgX₂ + MgR₂

The relative abundance of these different organomagnesium molecules depends on the organic group, the halogen, the solvent, and the reaction conditions. acs.org Furthermore, there is an ongoing debate about the precise reaction pathway, with evidence supporting both a polar (nucleophilic addition) mechanism and a radical-based single electron transfer (SET) mechanism. acs.orgorganic-chemistry.org The dominant pathway can depend on the substrate; for instance, reactions with sterically hindered ketones may favor the SET mechanism. organic-chemistry.org

For benzyl Grignard reagents specifically, unexpected rearrangements can occur, further complicating the mechanistic picture. Reactions with certain electrophiles, like formaldehyde (B43269), can yield o-tolyl derivatives instead of the expected benzyl derivatives, suggesting a complex rearrangement mechanism may be at play. nih.govmdma.chacs.org A deeper, quantitative understanding of these equilibria and competing pathways through advanced computational and spectroscopic studies is essential for rationally designing more selective and efficient synthetic protocols. acs.org

Exploration of New Reactive Species and Reagent Modifications

Future advancements in benzyl Grignard chemistry will likely involve the exploration of new reactive species and modifications to the Grignard reagent itself. The generation of functionalized Grignard reagents, which contain sensitive groups typically incompatible with the highly basic nature of the reagent, remains a significant goal. uni-muenchen.de

The development of novel reagents derived from Grignards, such as magnesium alkylidene carbenoids, opens up new avenues for synthesis, including the formation of alkynes. beilstein-journals.org Furthermore, modifying the metallic component, such as by using reactive magnesium nanoparticles, could alter the surface chemistry and reactivity of the resulting organometallic species. nih.gov The ability to generate benzyl Grignard reagents directly from non-halide precursors like benzyl alcohols via transition-metal catalysis also represents the formation of a traditional reagent through a non-traditional, and potentially more versatile, reactive pathway. acs.org The unexpected formation of rearranged products like o-tolyl carbinols from benzylmagnesium chloride also highlights the potential to harness these alternative reactive species for novel synthetic transformations. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (4-Ethylbenzyl)magnesium chloride, and how can purity and concentration be assessed?

  • Methodology :

  • Synthesis : React 4-ethylbenzyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere. Ensure rigorous exclusion of moisture and oxygen, as Grignard reagents are highly moisture-sensitive .
  • Purity Assessment : Use titration (e.g., iodine titration) to quantify active magnesium content. For structural confirmation, employ 1^1H NMR in deuterated THF to observe characteristic downfield shifts for benzyl protons (~6.5–7.5 ppm) and the ethyl group (~1.2–1.4 ppm for CH3_3, 2.4–2.6 ppm for CH2_2) .
  • Safety : Follow protocols for handling pyrophoric reagents: use flame-dried glassware, Schlenk lines, and inert gas purging .

Q. What safety precautions are critical when handling this compound?

  • Key Measures :

  • Personal Protective Equipment (PPE) : Impervious gloves, tightly sealed goggles, and flame-resistant lab coats .
  • Ventilation : Use fume hoods to prevent exposure to volatile THF and HCl byproducts.
  • Waste Disposal : Quench residual reagent with isopropanol or dry ice, then neutralize with dilute acid (e.g., 1M HCl) before disposal .
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation .

Q. How does the reactivity of this compound compare to other benzylmagnesium halides in nucleophilic additions?

  • Reactivity Profile :

  • The ethyl substituent enhances steric bulk compared to unsubstituted benzylmagnesium halides, potentially reducing reaction rates with hindered electrophiles.
  • Electron-donating ethyl groups may stabilize the benzyl anion, increasing nucleophilicity in polar aprotic solvents .
  • Example Reaction : Addition to carbonyl compounds (e.g., ketones) yields secondary alcohols. Monitor reaction progress via TLC or in situ IR spectroscopy for carbonyl peak disappearance (~1700 cm1^{-1}) .

Advanced Research Questions

Q. What strategies mitigate side reactions (e.g., protonolysis, Wurtz coupling) during syntheses using this compound?

  • Optimization Approaches :

  • Solvent Choice : Use THF with <10 ppm water content to minimize protonolysis. Drier solvents (e.g., 2-MeTHF) may improve stability .
  • Temperature Control : Maintain reactions at 0–25°C to suppress Wurtz coupling, which accelerates at elevated temperatures.
  • Electrophile Preactivation : Employ Lewis acids (e.g., CeCl3_3) to enhance electrophilic reactivity and reduce side reactions .

Q. How can conflicting literature data on the stability of this compound under different solvent systems be resolved?

  • Contradiction Analysis Framework :

Reproduce Experiments : Replicate studies using identical solvents (e.g., THF vs. diethyl ether) and quantify decomposition via 19^{19}F NMR (if fluorinated analogs are used) or iodometric titration .

Variable Isolation : Systematically test factors like trace moisture, solvent purity, and stirring efficiency.

Peer Validation : Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) for solvent-compatibility benchmarks .

Q. What advanced spectroscopic techniques characterize the structure and concentration of this compound in situ?

  • Analytical Methods :

  • In Situ NMR : Use 25^{25}Mg NMR (though low sensitivity) or indirect 1^1H/13^{13}C NMR with isotopic labeling to track reagent consumption .
  • Mass Spectrometry : High-resolution ESI-MS in THF matrix identifies [MgCl+^+] adducts (e.g., m/z calc. for C9_9H11_{11}ClMg: 186.03) .
  • UV-Vis Spectroscopy : Monitor Grignard formation via absorbance shifts in THF (λ ~ 250–300 nm for benzyl-Mg complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.